The synthesis of 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine typically involves several key steps:
The synthesis can be conducted under controlled conditions to ensure high yields and selectivity for the desired isomer .
The molecular structure of 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine features:
Molecular modeling studies can provide insights into its three-dimensional conformation and potential binding sites on target proteins .
7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine can participate in various chemical reactions:
These reactions are significant for modifying the compound’s structure to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine is largely attributed to its ability to interact with specific biological targets:
Studies have shown that derivatives of triazolo-pyrimidines exhibit significant antiproliferative activity against various cancer cell lines, suggesting that this compound may share similar mechanisms .
The physical and chemical properties of 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine include:
These properties are crucial for understanding its behavior in biological systems and optimizing formulations for therapeutic use .
The applications of 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine primarily lie in medicinal chemistry:
Research continues into optimizing this compound's efficacy and safety profile for potential therapeutic applications .
The compound 7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine belongs to the fused bicyclic heterocycle family characterized by a triazole ring (positions 1-3) fused with a pyrimidine ring (positions 4-7). This scaffold exhibits distinct electronic properties due to its 10-π electron system, featuring an electron-rich triazole (6π electrons) and an electron-deficient pyrimidine (4π electrons) [4]. The core structure provides three metal-chelating nitrogen atoms (N1, N3, N4), enabling interactions with biological targets through coordination bonds or hydrogen bonding [4].
The specific structural features of this derivative include:
Table 1: Structural Features of 7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidine
Structural Element | Chemical Feature | Biological Implication |
---|---|---|
Triazolo[1,5-a]pyrimidine core | Bicyclic 10-π electron system | Base for bioisosterism (purine mimicry) |
7-Styryl substituent | (E)-configuration, conjugated double bond | Enhanced planarity for target binding |
4-Fluorophenyl group | Electron-withdrawing halogen | Improved metabolic stability and membrane penetration |
Position 2 | Unsubstituted (H) | Tautomeric flexibility (lactam-lactim equilibrium) |
Nitrogen atoms (N1,N3,N4) | Lewis basic sites | Metal chelation and hydrogen bond acceptance |
The molecular formula (C₁₄H₁₀FN₄) and weight (238.26 g/mol) align with drug-like properties, while the fluorostyryl moiety significantly influences lipophilicity and target engagement kinetics [1] [7].
Triazolopyrimidines were first synthesized in 1909, but their therapeutic potential remained unexplored until the late 20th century. The discovery of Trapidil (a coronary vasodilator) marked the scaffold's entry into medicinal chemistry [4]. Interest surged when researchers recognized the core's isosteric relationship with purines, enabling modulation of nucleotide-binding targets like kinases and phosphodiesterases [4].
The strategic incorporation of the fluorostyryl group emerged from structure-activity relationship (SAR) studies during ENPP1 inhibitor development. Researchers observed that:
Patent literature (2020–2024) reveals intensive optimization of this chemotype, particularly for oncology and immunotherapy. WO2020052631A1 detailed triazolopyrimidines as tyrosine kinase inhibitors, while WO2009047514A1 emphasized Axl/Ufo receptor inhibition [3] [5]. The specific fluorostyryl derivative gained prominence through ENPP1 inhibitor programs, where it demonstrated superior cellular activity in STING pathway modulation [2].
This compound exhibits multifaceted biological activities rooted in its interactions with key enzymatic targets:
ENPP1 Inhibition: As a potent ecto-nucleotide pyrophosphatase/phosphodiesterase-1 inhibitor (IC₅₀ ~nM range), it blocks hydrolysis of cyclic dinucleotides (e.g., 2'3'-cGAMP), thereby activating the STING pathway in dendritic cells. This triggers interferon-β production and enhances tumor immune surveillance [2]. The fluorostyryl moiety's hydrophobicity allows deep penetration into ENPP1's allosteric site, as confirmed by structure-activity relationship (SAR) studies showing >100-fold selectivity over ENPP2/3 [2].
Oncology Applications: Beyond immunotherapy, the compound:
Emerging Indications: Preliminary evidence suggests activity against:
Table 2: Therapeutic Applications and Mechanisms of Triazolopyrimidine Derivatives
Therapeutic Area | Molecular Target | Observed Activity | Key Structural Determinants |
---|---|---|---|
Cancer immunotherapy | ENPP1 | STING pathway activation; Tumor regression in murine models | 7-Styryl group with halogen substitution |
Oncology (broad) | PI3K isoforms; Undefined kinases | Growth inhibition (GI₅₀ 0.08–0.89 µM in various lines) | 5,7-Disubstitution pattern; Lipophilic groups |
Infectious diseases | Innate immune sensors | Enhanced viral clearance (preclinical) | Conjugated 7-aryl/vinyl substituents |
Metabolic disorders | α-Glucosidase | Glycemia reduction (in silico predictions) | Hydrogen-bonding groups at C5/C7 |
The rationale for ongoing research stems from its balanced potency/selectivity profile and synthetic tractability. As a second-generation triazolopyrimidine, it addresses limitations of early analogs (e.g., poor solubility or off-target effects) while enabling new therapeutic paradigms in precision oncology [2] [4].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 106717-30-0
CAS No.:
CAS No.: 8063-17-0